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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclohexanol

Cat. No.: B111250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-
(Aminomethyl)cyclohexanol, a valuable bifunctional molecule incorporating both a primary

amine and a primary alcohol on a cyclohexane scaffold. Understanding its spectral

characteristics is crucial for its identification, purity assessment, and application in research and

development.

Core Spectral Data
A comprehensive analysis of 3-(Aminomethyl)cyclohexanol involves multiple spectroscopic

techniques to elucidate its molecular structure and purity. The primary methods include Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS).

Note on Data Availability: Publicly available, peer-reviewed spectral data for 3-
(Aminomethyl)cyclohexanol is limited. The following tables are compiled based on typical

chemical shifts and fragmentation patterns for similar cycloaliphatic amino alcohols and will be

updated as definitive data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic

molecule.
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¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of

protons, their chemical environment, and their connectivity. The spectrum of 3-
(Aminomethyl)cyclohexanol is expected to be complex due to the overlapping signals of the

cyclohexane ring protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 3.4 - 3.7 m 1H CH-OH

~ 2.5 - 2.7 m 2H CH₂-NH₂

~ 1.0 - 2.0 m 9H
Cyclohexane ring CH

and CH₂

(variable) br s 3H OH and NH₂

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the number of different

types of carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~ 68 - 72 CH-OH

~ 45 - 50 CH₂-NH₂

~ 30 - 40 CH connected to the aminomethyl group

~ 20 - 35 Other cyclohexane ring CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Frequency (cm⁻¹) Description Functional Group

3200 - 3600 (broad) O-H stretch Alcohol

3300 - 3500 (medium) N-H stretch Primary Amine

2850 - 2950 C-H stretch Alkane

1590 - 1650 N-H bend Primary Amine

1050 - 1150 C-O stretch Primary Alcohol

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Ratio Interpretation

129 [M]⁺ (Molecular Ion)

112 [M-NH₃]⁺

111 [M-H₂O]⁺

99 [M-CH₂NH₂]⁺

Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying spectral data.

NMR Spectroscopy (General Protocol):

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Aminomethyl)cyclohexanol in
a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher).
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¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a sufficient

number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each unique carbon.

A wider spectral width (e.g., 0-220 ppm) is necessary.

IR Spectroscopy (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the

ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: Perform a background scan of the clean ATR crystal before

analyzing the sample.

Mass Spectrometry (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow
The logical flow for the complete spectral characterization of 3-(Aminomethyl)cyclohexanol
can be visualized as follows.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation
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Structure Elucidation Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectral analysis of 3-(Aminomethyl)cyclohexanol.

To cite this document: BenchChem. [In-depth Technical Guide: Spectral Analysis of 3-
(Aminomethyl)cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111250#3-aminomethyl-cyclohexanol-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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